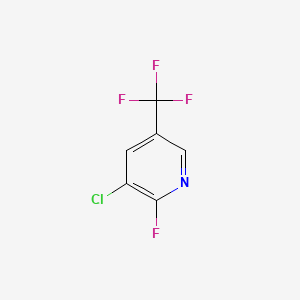

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSROTVTTLUHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361445 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72537-17-8 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Safe Handling of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine for Research and Development Applications

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS No: 72537-17-8) is a halogenated pyridine derivative that serves as a critical building block in modern synthetic chemistry.[1] Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, binding affinity, and bioavailability.[2]

However, the same chemical reactivity and structural features that make this compound synthetically useful also necessitate a thorough understanding of its hazard profile. This guide is designed for researchers, scientists, and drug development professionals who handle this reagent. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, causality-driven framework for risk assessment and management. Our objective is to empower laboratory personnel to work safely and effectively by understanding not just what to do, but why specific precautions are scientifically mandated.

Comprehensive Hazard Profile and Risk Assessment

A proactive approach to safety begins with a comprehensive understanding of the intrinsic hazards of a chemical. This compound is classified under the Globally Harmonized System (GHS) as a substance with multiple hazards that demand respect and careful management.[1][3]

Flammability Hazards

This compound is classified as a Flammable Liquid, Category 3 (H226), indicating that it is a flammable liquid and vapor.[3] The critical parameter for this classification is its flash point, which is 52 °C (125.6 °F) in a closed-cup test.

Causality Insight: The flash point is the lowest temperature at which the liquid can produce enough vapor to form an ignitable mixture with air. At 52°C, the substance is not auto-igniting, but it generates a sufficient vapor concentration to be ignited by an external source such as a spark, open flame, or hot surface.[4][5] This property mandates strict control over the laboratory environment to eliminate all potential ignition sources during handling and storage.

Health Hazards

The compound presents significant health hazards upon exposure, primarily as an irritant to the skin, eyes, and respiratory system.[4]

-

Skin Irritation (Category 2, H315): Causes skin irritation.[1][3] Direct contact can lead to redness, inflammation, and discomfort. The lipophilic nature of halogenated organic molecules can allow them to disrupt the lipid barrier of the skin, leading to irritation.

-

Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[1][3] Vapors or splashes can cause significant pain, redness, and potential damage to the cornea. The eyes are particularly vulnerable due to their high moisture content and sensitive mucous membranes.

-

Specific Target Organ Toxicity – Single Exposure (Category 3, H335): May cause respiratory irritation.[1][3] Inhalation of vapors or aerosols can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.

Table 1: GHS Hazard Classification Summary

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Warning [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning [3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning [3] |

A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety is not merely a checklist of personal protective equipment (PPE); it is a systematic process of risk mitigation. The "Hierarchy of Controls" is a foundational concept in occupational safety that prioritizes the most effective and reliable control measures. This framework is essential for validating the safety of any protocol involving hazardous chemicals.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The Foundation of Safety

These controls are designed to remove the hazard at the source, before it can contact the researcher. They are the most critical and reliable protection measure for handling this chemical.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This captures flammable and irritating vapors at the source, preventing inhalation and reducing the risk of fire.[5]

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors in the event of an unforeseen release.[6]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Administrative Controls: Standardizing Safe Workflows

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experiments involving this chemical. The SOP should explicitly detail the hazards, necessary controls, and emergency procedures.

-

Restricted Access: Limit access to storage areas and work zones where the chemical is being used.

-

Labeling: Ensure all containers, including reaction vessels and temporary storage, are clearly labeled with the chemical name and primary GHS hazard pictograms.

-

Waste Management: Halogenated organic waste must be segregated into a designated, labeled, and sealed container for disposal by trained professionals.[2][3]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be the sole means of protection. It provides a final barrier between the researcher and the chemical.[3][5]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and vapors that cause severe eye irritation. Conforms to EN 166 (EU) or NIOSH (US) standards.[3] |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and irritation. Always check glove manufacturer data for breakthrough time and permeation resistance. |

| Body | Flame-retardant laboratory coat. | Protects skin from splashes and provides a layer of protection against fire.[3] |

| Respiratory | Not required if work is performed within a certified fume hood. | A full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK) should be used if engineering controls fail or during large-scale spill cleanup. |

Standard Operating Protocols

Adherence to validated protocols is crucial for ensuring reproducible science and, more importantly, personal safety.

Protocol for General Handling and Use

-

Preparation: Before handling, confirm the chemical fume hood is operational and the sash is at the appropriate working height. Ensure the work area is clear of clutter and all ignition sources (hot plates, stirrers, electrical equipment) are turned off unless they are explosion-proof.[3][5]

-

PPE Donning: Put on all required PPE as detailed in Table 2.

-

Chemical Retrieval: Retrieve the container from its designated storage location (cool, dry, well-ventilated, and locked).[3][5]

-

Grounding: For transfers of significant quantities (>500 mL), ground and bond the container and receiving equipment to prevent static electricity buildup, which can ignite flammable vapors.[3][4]

-

Aliquotting/Transfer: Perform all transfers slowly and carefully within the fume hood to minimize splashing and vapor generation. Use non-sparking tools for any mechanical manipulation.[3][5]

-

Post-Use: Tightly close the primary container and return it to storage. Decontaminate any affected surfaces within the fume hood.

-

PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after handling is complete.[3][4]

Protocol for Accidental Release and Spill Cleanup

This workflow is designed for small, manageable spills (<100 mL) within a fume hood. For larger spills, evacuate the area and contact emergency services.

Caption: A systematic workflow for responding to a chemical spill.

-

Alert & Assess: Immediately alert nearby personnel. Assess the spill size and ensure it is manageable without external help.

-

Isolate & Secure: Restrict access to the area. If safe to do so, remove all nearby ignition sources.[5]

-

PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are significant or ventilation is poor.[3]

-

Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[5][6] Do not use combustible materials like paper towels.

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable waste container.[5]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Seal and label the waste container as "Halogenated Organic Waste" and arrange for disposal according to institutional and local regulations.[3]

Emergency Response and First Aid

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.[3]

Table 3: Emergency First Aid Quick Reference

| Exposure Route | Action |

| Inhalation | Move the person to fresh air immediately. Keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][4][5] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical help.[3][5] |

| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[3] |

| Fire | In case of a small fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. For larger fires, evacuate the area and call emergency services. Wear self-contained breathing apparatus if fighting the fire.[3] |

Proper Storage and Disposal

The lifecycle of a chemical includes its safe storage and eventual disposal, which are critical for preventing accidents and environmental contamination.

Storage Conditions

-

Location: Store in a well-ventilated, cool, and dry area.[3][5]

-

Security: The storage location should be locked to restrict access to authorized personnel only.[3][5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][4]

-

Container: Keep the container tightly closed to prevent vapor leakage.[3][4] Containers must be carefully resealed after use and kept upright.[7]

Waste Disposal

-

Regulatory Compliance: Disposal of this chemical and its containers must be handled by a licensed professional disposal service and conducted in accordance with all local, state, and federal regulations.[2][3]

-

Segregation: Do not dispose of this material down the drain. It must be collected in a designated, labeled container for halogenated organic waste.

Conclusion

This compound is an indispensable tool for chemical innovation, but its utility is matched by its potential hazards. A culture of safety, grounded in a scientific understanding of risk, is paramount. By implementing the hierarchy of controls—prioritizing engineering solutions, standardizing safe administrative procedures, and using appropriate PPE—researchers can confidently and safely harness the synthetic potential of this valuable reagent. This guide serves as a technical framework to build upon, always to be supplemented by institution-specific training and a vigilant, proactive approach to laboratory safety.

References

- 1. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. cohizon.com [cohizon.com]

- 7. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a key fluorinated building block in modern synthetic chemistry. The strategic arrangement of its functional groups—a chlorine atom, a fluorine atom, and a trifluoromethyl group on a pyridine ring—imparts unique reactivity and makes it an indispensable intermediate in the synthesis of a wide range of high-value compounds.[1] This document delves into its physicochemical properties, synthesis, reactivity, and significant applications, particularly in the agrochemical and pharmaceutical industries. Detailed analytical methodologies for its characterization are also presented, offering a vital resource for researchers and developers in the field of synthetic organic chemistry.

Introduction

This compound, with CAS number 72537-17-8, is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate.[1][2] Its unique molecular architecture, featuring a highly substituted and electron-deficient pyridine ring, makes it a valuable precursor for the synthesis of complex molecules with desired biological activities and material properties.[1][2] The presence of both a trifluoromethyl group and halogen atoms contributes to its distinct chemical reactivity and stability, making it a compound of interest in medicinal chemistry and drug development.[2] This guide aims to provide a detailed technical overview for professionals engaged in research and development that utilizes this important synthetic building block.

Physicochemical Properties

This compound is a liquid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂ClF₄N | [3][5][6][7] |

| Molecular Weight | 199.53 g/mol | [3][5] |

| CAS Number | 72537-17-8 | [3][5][6] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 1.524 g/mL at 25 °C | [3][4] |

| Melting Point | 16-20 °C | [3][4] |

| Boiling Point | 50-55 °C at 11 mmHg | [3][4] |

| Refractive Index | n20/D 1.433 | [3][4] |

| InChI | InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | [5] |

| SMILES | C1=C(C=NC(=C1Cl)F)C(F)(F)F | [5] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves a liquid-phase halogen exchange reaction.[8] This process typically starts from 2,3-dichloro-5-(trichloromethyl)pyridine.

Halogen Exchange Reaction

The synthesis is achieved by treating 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) at elevated temperatures (170°C to 200°C) and pressures (at least 200 psig).[8] This reaction proceeds without a catalyst to selectively replace the chlorine atoms of the trichloromethyl group with fluorine and the chlorine at the 2-position of the pyridine ring with fluorine.[8]

Reaction Scheme:

Caption: Synthesis of this compound.

A patent describes a process where 2,3-dichloro-5-trichloromethylpyridine is contacted with at least a stoichiometric amount of anhydrous hydrogen fluoride in the liquid phase at a temperature of 170° to 200°C and a pressure of at least 200 psig in the absence of a catalyst.[8]

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by the electron-withdrawing nature of the trifluoromethyl group and the halogen substituents, which make the pyridine ring susceptible to nucleophilic attack. The chlorine and fluorine atoms on the ring can undergo nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The compound readily participates in SNAr reactions where the chlorine or fluorine atoms are displaced by various nucleophiles.[2] The electron-deficient nature of the pyridine ring facilitates these substitutions. For example, it can be converted to 2-amino-3-chloro-5-trifluoromethylpyridine through amination.[9] This derivative is also a valuable intermediate for agricultural chemicals and medicines.[9]

Workflow for a Typical Nucleophilic Aromatic Substitution:

Caption: Generalized workflow for SNAr reactions.

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of agrochemicals, particularly herbicides.[2][8]

Synthesis of Aryloxyphenoxypropionate Herbicides

This pyridine derivative is a key building block for the synthesis of several aryloxyphenoxypropionate herbicides, such as Haloxyfop. The synthesis of Haloxyfop involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with hydroquinone to form an intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.[10] This intermediate is then reacted with a chiral propionate derivative to yield the final herbicide.[10]

Mechanism of Action of Aryloxyphenoxypropionate Herbicides:

These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[11] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[11] Inhibition of this enzyme disrupts the production of lipids, leading to the breakdown of cell membranes and ultimately, the death of the susceptible grass species.[11]

Signaling Pathway Disruption by Aryloxyphenoxypropionate Herbicides:

Caption: Inhibition of ACCase by aryloxyphenoxypropionate herbicides.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹³C NMR : The carbon NMR spectrum will provide information on the six carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet.

-

¹⁹F NMR : The fluorine NMR is a powerful tool for characterizing this compound, with distinct signals expected for the fluorine atom on the pyridine ring and the three fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-Cl, C-F, and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of the compound (199.53 g/mol ).[3][5] The fragmentation pattern can provide further structural information.

Chromatographic Methods

-

Gas Chromatography (GC) : GC is a suitable technique for assessing the purity of this volatile compound. A capillary column, such as one with a wax-based stationary phase (e.g., Agilent CP-Wax 51 for Amines), can be used for the separation of pyridine derivatives.[13] Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).[14]

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is a common method for purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer is often employed for the analysis of pyridine derivatives.[15][16] UV detection is typically used. For compounds with fluorine substituents, specialized fluorinated HPLC phases can offer alternative selectivity.[17]

Example HPLC Method Outline:

Caption: A typical RP-HPLC workflow for purity analysis.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

GHS Hazard Statements :

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling : Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage : Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups provides a reactive handle for the construction of complex molecules, particularly in the agrochemical sector. A thorough understanding of its physical properties, synthesis, reactivity, and analytical characterization is essential for its effective and safe use in research and development. This technical guide serves as a comprehensive resource for scientists and professionals working with this important building block, facilitating its application in the development of new and innovative chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 72537-17-8 | Benchchem [benchchem.com]

- 3. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [oakwoodchemical.com]

- 7. 3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine [kangfeng.com]

- 8. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR spectrum [chemicalbook.com]

- 13. agilent.com [agilent.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. ptfarm.pl [ptfarm.pl]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a critical fluorinated building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1] Its strategic arrangement of chloro, fluoro, and trifluoromethyl substituents on the pyridine ring offers unique reactivity for the construction of complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, intended for researchers, chemists, and professionals in drug development and crop protection. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the causality behind experimental choices.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound predominantly relies on halogen exchange (Halex) reactions, a cornerstone of organofluorine chemistry. The high electronegativity of fluorine and the strength of the carbon-fluorine bond necessitate specific conditions to achieve selective fluorination. The primary approaches involve the transformation of polychlorinated pyridine precursors.

Route 1: Liquid-Phase Halogen Exchange of 2,3-Dichloro-5-(trichloromethyl)pyridine

This is a commercially significant and well-established method for the synthesis of the target molecule.[2] The process involves a two-stage halogen exchange, beginning with the fluorination of the trichloromethyl group, followed by the selective exchange of the chlorine atom at the 2-position of the pyridine ring.

Reaction Pathway:

Figure 1: Liquid-phase halogen exchange pathway.

Causality Behind Experimental Choices:

-

Anhydrous Hydrogen Fluoride (HF): HF serves as both the solvent and the fluorinating agent. Its high polarity and ability to form strong hydrogen bonds facilitate the dissolution of the starting material and the subsequent halogen exchange. The use of anhydrous HF is critical to prevent side reactions and corrosion of the reaction vessel.

-

Elevated Temperature and Pressure: The reaction is conducted at high temperatures (170-200°C) and pressures (≥200 psig) to overcome the activation energy required for the cleavage of the strong C-Cl bonds and the formation of the even stronger C-F bonds.[2][3] These conditions maintain the reactants in a liquid phase, ensuring efficient mixing and heat transfer.[3]

-

Catalyst-Free Fluorination: A key advantage of this method is that the fluorination step proceeds without a catalyst.[2][3] This simplifies the purification process and reduces production costs. The inherent reactivity of the polychlorinated precursor under these harsh conditions is sufficient to drive the reaction forward.

-

Continuous Distillation: The lower boiling point of the product, this compound, compared to the starting material and intermediates allows for its continuous removal from the reaction mixture by distillation.[2] This shifting of the equilibrium favors product formation and minimizes potential side reactions or product degradation.

Experimental Protocol (Adapted from Patent CA1199331A): [3]

-

Charge a suitable pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Introduce at least a stoichiometric amount of anhydrous hydrogen fluoride into the reactor.

-

Heat the reactor to a temperature of 170-200°C, maintaining a pressure of at least 200 psig.

-

Continuously distill the product from the reaction mixture.

-

Optionally, the remaining reaction mixture containing intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine can be treated with anhydrous HCl, potentially with a Lewis acid catalyst such as FeCl₃, to convert it to the desired product, thereby increasing the overall yield.[2][3]

Route 2: One-Step Direct Fluorination

An alternative approach involves a one-step direct fluorination of 2,3-dichloro-5-trichloromethylpyridine.[4] This method aims to simplify the process by accomplishing both the trifluoromethylation and the selective fluorination of the pyridine ring in a single step.

Reaction Pathway:

Figure 2: One-step direct fluorination pathway.

Causality Behind Experimental Choices:

-

Choice of Fluorinating Agent: While anhydrous HF is a common choice, other fluoride salts such as KF and NaF can also be employed.[4] The selection of the fluorinating agent can influence the reaction rate and selectivity.

-

Process Simplification: The primary driver for this approach is the potential for a more streamlined and cost-effective manufacturing process by reducing the number of reaction steps.[4]

-

Purification Strategy: Post-reaction, the crude product is typically purified through a series of steps including amination to remove certain impurities, washing, and finally, vacuum distillation to achieve high purity.[4]

Route 3: Halogen Exchange from 2,3-Dichloro-5-(trifluoromethyl)pyridine

This route starts from an intermediate of the first pathway, 2,3-dichloro-5-(trifluoromethyl)pyridine, and focuses solely on the selective fluorination of the 2-position of the pyridine ring.

Reaction Pathway:

Figure 3: Halogen exchange from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

-

Cesium Fluoride (CsF): CsF is a more reactive and soluble fluoride source compared to other alkali metal fluorides, making it effective for halogen exchange reactions under milder conditions than those required for HF-based methods.[2]

-

Solvent Selection: The use of a polar aprotic solvent like acetonitrile facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction.[2] This method also offers the advantage of avoiding the use of highly corrosive anhydrous HF.

Comparative Analysis of Synthesis Routes

| Feature | Liquid-Phase Halogen Exchange (Route 1) | One-Step Direct Fluorination (Route 2) | Halogen Exchange from Dichloro-Precursor (Route 3) |

| Starting Material | 2,3-Dichloro-5-(trichloromethyl)pyridine[2][3] | 2,3-Dichloro-5-trichloromethylpyridine[4] | 2,3-Dichloro-5-(trifluoromethyl)pyridine[2] |

| Fluorinating Agent | Anhydrous HF[2][3] | Anhydrous HF, KF, NaF, SbF₃[4] | CsF[2] |

| Catalyst | None for fluorination; optional FeCl₃ in subsequent step[2][3] | None[4] | Not explicitly stated |

| Temperature Range | 170–200 °C[2][3] | 100–250 °C[4] | Not explicitly stated, likely milder than Route 1 |

| Pressure | ≥ 200 psig (≥ 1480 kPa)[2][3] | 1.0–15.0 MPa[4] | Not explicitly stated |

| Yield | ~85% overall[2] | ≥ 97.56%[4] | Not explicitly stated |

| Product Purity | Implied high purity[2] | ≥ 99.95%[4] | Not explicitly stated |

| Industrial Suitability | Yes, continuous process possible[2] | Yes, simple and cost-effective[4] | Potentially suitable for smaller scale |

Industrial and Research Implications

The choice of synthetic route for this compound is often dictated by factors such as the desired scale of production, cost of starting materials and reagents, and available equipment. The liquid-phase halogen exchange with anhydrous HF represents a robust and scalable method for industrial production. The one-step direct fluorination offers a potentially more streamlined and economical alternative. The use of CsF provides a milder, albeit potentially more expensive, option that may be suitable for laboratory-scale synthesis.

Conclusion

The synthesis of this compound is a testament to the advancements in organofluorine chemistry. The predominant routes, centered around halogen exchange reactions, have been optimized for efficiency, yield, and industrial scalability. A thorough understanding of the underlying reaction mechanisms and the rationale behind the chosen experimental conditions is paramount for the successful and safe production of this vital chemical intermediate. As the demand for novel fluorinated agrochemicals and pharmaceuticals continues to grow, the development of even more efficient and sustainable synthetic methodologies for key building blocks like this compound will remain an active area of research.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 72537-17-8 | Benchchem [benchchem.com]

- 3. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

The Biological Versatility of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A Technical Guide for Researchers

Introduction: A Fluorinated Pyridine Building Block of Significant Interest

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a transformative approach for enhancing biological activity. Among the repertoire of fluorinated building blocks, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine stands out as a particularly valuable and versatile intermediate.[1][2] This halogenated pyridine derivative, with its unique arrangement of chloro, fluoro, and trifluoromethyl substituents, offers a powerful platform for the development of novel agrochemicals and pharmaceuticals.[3][4] Its distinct electronic properties and reactivity patterns allow for selective chemical modifications, making it a cornerstone in the synthesis of complex, high-value molecules.[2][3] This in-depth technical guide provides a comprehensive overview of the biological activities stemming from this pivotal intermediate, with a focus on its applications in crop protection and insights into its potential in medicinal chemistry. We will delve into the mechanisms of action of its key derivatives, provide detailed experimental protocols for assessing their biological efficacy, and present quantitative data to inform future research and development endeavors.

Chemical Properties and Synthesis

The unique substitution pattern of this compound dictates its chemical reactivity, making it an ideal precursor for a range of synthetic transformations. The electron-withdrawing nature of the trifluoromethyl group and the halogen atoms significantly influences the electron density of the pyridine ring, facilitating nucleophilic aromatic substitution reactions.

A prevalent and commercially viable method for the synthesis of this compound involves a liquid-phase halogen exchange reaction. This process typically starts with 2,3-dichloro-5-(trichloromethyl)pyridine and utilizes anhydrous hydrogen fluoride to systematically replace chlorine atoms with fluorine.[1] This method is often performed at elevated temperatures and pressures in the absence of a catalyst.[1]

Applications in Agriculture: A Trifecta of Protection

The primary and most well-documented application of this compound is in the agricultural sector, where it serves as a key intermediate in the production of a new generation of potent and selective pesticides.[4] The incorporation of the trifluoromethylpyridine moiety often enhances the efficacy, metabolic stability, and target specificity of the final active ingredient.

Insecticidal Activity: Disrupting Chitin Synthesis with Chlorfluazuron

This compound is a critical building block for the synthesis of chlorfluazuron, a benzoylurea insecticide.[3][5]

Mechanism of Action: Chlorfluazuron acts as an insect growth regulator (IGR) by inhibiting chitin biosynthesis.[6][7][8] Chitin is a crucial polymer of N-acetylglucosamine that forms the primary structural component of the insect exoskeleton. By interfering with the enzymatic processes of chitin formation, chlorfluazuron disrupts the molting process, particularly in larval stages.[8] This leads to the formation of a malformed and fragile cuticle, rendering the insect unable to withstand the pressures of molting, ultimately resulting in death.[8] This targeted mode of action provides excellent control of various chewing pests, especially Lepidoptera, with minimal impact on beneficial insects.[7]

Experimental Protocol: In Vitro Chitin Synthase Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of chlorfluazuron on chitin synthase activity.

1. Enzyme Preparation:

- Homogenize insect tissues (e.g., larval midguts) in a chilled extraction buffer.

- Centrifuge the homogenate to pellet cellular debris.

- Isolate the microsomal fraction, which is rich in chitin synthase, through ultracentrifugation.

- Resuspend the microsomal pellet in a suitable buffer.

2. Assay Procedure:

- In a microplate, combine the enzyme preparation with a reaction mixture containing the substrate UDP-N-acetylglucosamine and necessary cofactors.

- Add varying concentrations of chlorfluazuron (dissolved in a suitable solvent like DMSO) to the wells.

- Include a control group with the solvent alone.

- Incubate the plate at an optimal temperature to allow the enzymatic reaction to proceed.

3. Detection and Quantification:

- The newly synthesized chitin can be quantified using various methods, such as a wheat germ agglutinin (WGA) binding assay.

- Stop the reaction and measure the amount of chitin produced.

- Calculate the percentage of inhibition for each chlorfluazuron concentration relative to the control.

- Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Quantitative Data: Chlorfluazuron Toxicity

| Parameter | Value | Species |

| Oral LD50 | >8500 mg/kg | Rat[2][3] |

| Dermal LD50 | >1000 mg/kg | Rat[3] |

| Inhalation LC50 (4h) | >2.4 mg/L | Rat[3] |

Diagram: Chlorfluazuron's Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. iskbc.com [iskbc.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The transient character of mitochondrial uncoupling by the popular fungicide fluazinam is specific for liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 7. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]

- 8. cphi-online.com [cphi-online.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Abstract

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a pivotal building block in contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a pyridine core functionalized with two distinct halogens and a potent electron-withdrawing trifluoromethyl group imparts a highly specific and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure and its behavior in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By elucidating the principles of regioselectivity and providing field-proven experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.

Introduction: Structural Features and Synthetic Importance

This compound (CAS RN: 72537-17-8) is a highly functionalized heterocyclic compound whose value stems from the strategic placement of its substituents.[1] The pyridine nitrogen, in conjunction with the strongly electron-withdrawing trifluoromethyl (CF₃) group, renders the aromatic ring exceptionally electron-deficient.[2] This electronic profile is the primary driver of its reactivity, making it an excellent substrate for reactions involving nucleophilic attack.

The presence of two different halogens at the C2 (fluoro) and C3 (chloro) positions introduces predictable and exploitable regioselectivity in various transformations. This allows chemists to perform selective modifications, building molecular complexity in a controlled manner.[1] Consequently, this molecule is a sought-after intermediate in the synthesis of complex drug candidates and active pharmaceutical ingredients (APIs).[1]

| Compound Property | Value |

| Molecular Formula | C₆H₂ClF₄N |

| Molecular Weight | 199.53 g/mol [3] |

| CAS Number | 72537-17-8[3] |

| IUPAC Name | This compound[3] |

Electronic Properties and General Reactivity Overview

The reactivity of this compound is dominated by the cumulative electron-withdrawing effects of its substituents. The CF₃ group at C5 exerts a powerful inductive effect (σ_para = 0.54), significantly lowering the electron density of the entire π-system.[2] The fluorine at C2 and chlorine at C3 also contribute to this effect. This profound electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr) and influences the oxidative addition step in metal-catalyzed cross-coupling reactions.

Conversely, the ring is highly deactivated towards electrophilic aromatic substitution, a reaction pathway not typically observed with this substrate. The primary reactive sites are the carbon atoms bonded to the halogen leaving groups, C2 and C3.

Caption: Dominant reaction pathways for the title compound.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

SNAr is a cornerstone of this molecule's chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The high electrophilicity of the pyridine ring readily facilitates the initial nucleophilic attack.[4]

Regioselectivity in SNAr

A critical aspect of SNAr reactions on this substrate is regioselectivity: which halogen is preferentially displaced? While chlorine is generally a better leaving group than fluorine in many contexts, for SNAr on highly electron-deficient aromatic rings, the opposite is often true. The rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.

Fluorine, being the most electronegative element, strongly stabilizes the negative charge developed in the Meisenheimer intermediate through its inductive effect. The C2 position is further activated by the adjacent ring nitrogen. Therefore, nucleophilic attack preferentially occurs at the C2-fluoro position .[5] This selectivity allows for the clean introduction of a wide range of nucleophiles at this site.

Caption: General mechanism for SNAr at the C2 position.

Experimental Protocol: SNAr with an O-Nucleophile (Sodium Methoxide)

This protocol describes the selective substitution of the C2-fluorine with a methoxy group.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr reactions exploit the reactivity of the C-F bond, palladium-catalyzed cross-coupling reactions primarily target the C-Cl bond . This orthogonal reactivity is a powerful feature of the substrate. In the catalytic cycle of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the rate-limiting oxidative addition step is much more facile for C-Cl bonds than for the stronger, less reactive C-F bonds.[6]

Regioselectivity in Cross-Coupling

The general order of reactivity for aryl halides in oxidative addition to Pd(0) is I > Br > OTf > Cl >> F.[7] Thus, under typical cross-coupling conditions, the palladium catalyst will selectively insert into the C3-Cl bond, leaving the C2-F bond intact for potential subsequent SNAr modification. This predictable selectivity is invaluable for multi-step syntheses.

Caption: A sequential cross-coupling and SNAr workflow.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the C3 position and various aryl or vinyl boronic acids/esters.[8]

Protocol: Suzuki Coupling with Phenylboronic Acid

-

To a reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium fluoride (KF, 2.0 eq).[9]

-

Add a palladium catalyst system, such as Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like P(t-Bu)₃ (4 mol%).[9]

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous THF as the solvent (0.1 M concentration).

-

Heat the mixture to 50-70 °C and stir until the starting material is consumed (monitor by GC-MS or LC-MS), typically 12-24 hours.

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield 2-fluoro-3-phenyl-5-(trifluoromethyl)pyridine.

Sonogashira Coupling

This reaction enables the formation of a C-C bond between the C3 position and a terminal alkyne, introducing valuable alkynyl moieties.[10][11]

Protocol: Sonogashira Coupling with Phenylacetylene

-

To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous amine base/solvent, such as triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Add the terminal alkyne, phenylacetylene (1.1 eq), via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

-

Upon completion, dilute the mixture with diethyl ether and filter to remove amine salts.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain 2-fluoro-3-(phenylethynyl)-5-(trifluoromethyl)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the C3 position with primary or secondary amines.[12][13]

Protocol: Buchwald-Hartwig Amination with Morpholine

-

In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a bulky phosphine ligand (e.g., XPhos, 3 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu, 2.0 eq).[14]

-

Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (1.5 eq).[14]

-

Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction for 6-18 hours.

-

After cooling, quench the reaction carefully with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography to yield 4-(2-fluoro-5-(trifluoromethyl)pyridin-3-yl)morpholine.

| Reaction Type | Target Position | Typical Catalyst/Reagents | Bond Formed |

| SNAr | C2-F | Nucleophile (e.g., NaOMe, R₂NH) | C-O, C-N, C-S |

| Suzuki Coupling | C3-Cl | Pd Catalyst, Boronic Acid, Base | C-C (sp²-sp²) |

| Sonogashira Coupling | C3-Cl | Pd Catalyst, Cu(I), Alkyne, Amine Base | C-C (sp²-sp) |

| Buchwald-Hartwig | C3-Cl | Pd Catalyst, Amine, Strong Base | C-N |

Conclusion

This compound exhibits a highly predictable and synthetically useful reactivity profile. Its electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution, which occurs with high regioselectivity at the C2-fluoro position. In contrast, palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, selectively functionalize the C3-chloro position. This orthogonal reactivity allows for the sequential and controlled introduction of diverse functional groups, solidifying its status as a versatile and indispensable tool for the modern synthetic chemist in the pursuit of complex molecular targets.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 72537-17-8 | Benchchem [benchchem.com]

- 3. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Chemistry of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Pyridines

In the landscape of modern agrochemical and pharmaceutical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the privileged heterocyclic structures, the pyridine ring is paramount. When functionalized with a trifluoromethyl (-CF₃) group and specific halogen patterns, it becomes a high-value building block for a multitude of commercial products. This guide provides an in-depth technical exploration of one such keystone molecule: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. We will move beyond a simple recitation of facts to dissect the causality behind its synthesis, the logic of its characterization, and its significance as a critical chemical intermediate.[2][3]

The Discovery Pathway: A Response to Industrial Demand

The "discovery" of this compound was not a singular event but rather an industrial innovation driven by the need for advanced, high-potency agrochemicals. Its development is intrinsically linked to the synthesis of its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, which gained prominence as a key intermediate for several crop-protection products.[1][4] The primary challenge was to devise a scalable, efficient, and regioselective method to introduce multiple, distinct halogen atoms onto the pyridine core.

The most significant and commercially viable route emerged from the extensive work on halogen exchange (Halex) reactions, particularly the substitution of chlorine with fluorine. The foundational chemistry can be traced back to the Swarts reaction, which traditionally uses metal fluorides to exchange halogens on alkyl chains.[1] Adapting this concept to polychlorinated aromatic systems, especially electron-deficient pyridine rings, required significant process development.

The landmark innovation was the development of a high-temperature, liquid-phase process utilizing anhydrous hydrogen fluoride (HF) to simultaneously fluorinate the trichloromethyl group and perform a selective chlorine-fluorine exchange on the pyridine ring. Patents from the 1980s describe this process in detail, establishing the core methodology that underpins industrial production today.[5] This method proved superior to earlier gas-phase fluorinations, which often required higher temperatures and suffered from lower selectivity and product decomposition.[5]

Core Synthesis: The Halogen Exchange Route

The principal and most authoritative method for synthesizing this compound is via a direct, high-pressure fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine. This process accomplishes two critical transformations in a single operation: the conversion of the -CCl₃ group to a -CF₃ group and the selective replacement of the chlorine atom at the C-2 position with fluorine.

Mechanistic Considerations and Causality

The reaction proceeds via a series of nucleophilic substitution reactions.

-

-CCl₃ to -CF₃ Conversion: The transformation of the trichloromethyl group is a classic example of a Swarts-type fluorination. Anhydrous HF, despite being a weak acid, acts as the fluorine source. The reaction is typically performed at high temperatures (170-200°C) and pressures (≥200 psig or ~14 bar) to maintain HF in the liquid phase and increase reaction rates.[5] The electron-withdrawing nature of the pyridine ring and the adjacent chlorine atoms facilitates the nucleophilic attack by fluoride ions on the carbon of the trichloromethyl group. This is a stepwise process, proceeding through -CCl₂F and -CClF₂ intermediates. Driving the reaction to completion to form the stable -CF₃ group requires forcing conditions.

-

C-2 Ring Fluorination: The selective replacement of the C-2 chlorine over the C-3 chlorine is a critical aspect of this synthesis. The pyridine nitrogen atom is electron-withdrawing, creating a π-deficient ring system. This effect is most pronounced at the α-positions (C-2 and C-6), making them more susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at C-2 is therefore activated towards displacement by fluoride, whereas the chlorine at C-3 is significantly less reactive. This inherent electronic property of the pyridine ring provides the basis for the reaction's high regioselectivity.

The overall synthetic pathway can be visualized as follows:

Caption: High-pressure fluorination workflow.

Field-Validated Experimental Protocol

While industrial synthesis occurs in large-scale pressure reactors, the following protocol is a representative adaptation for laboratory-scale synthesis based on the conditions described in the patent literature.[5][6] Extreme caution is required when working with anhydrous hydrogen fluoride. This procedure must be conducted by trained personnel in a specialized chemical fume hood with appropriate safety measures and HF-specific personal protective equipment.

Objective: To synthesize this compound.

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq)

-

Anhydrous Hydrogen Fluoride (≥ 4.0 eq, condensed into the reactor)

-

High-pressure reactor (e.g., Hastelloy-C or Monel construction) equipped with a stirrer, pressure gauge, thermocouple, and inlet/outlet valves.

Procedure:

-

Reactor Preparation: The high-pressure reactor is thoroughly dried and rendered inert by purging with dry nitrogen.

-

Charging the Reactant: 2,3-dichloro-5-(trichloromethyl)pyridine is charged into the reactor.

-

HF Condensation: The reactor is sealed and cooled (e.g., with a dry ice/acetone bath). Anhydrous HF is carefully condensed into the reactor from a cylinder via a transfer line. The amount of HF added is typically at least the stoichiometric requirement to replace four chlorine atoms (3 from -CCl₃, 1 from the ring), with an excess often used to maintain liquid-phase conditions.

-

Reaction Execution: The cooling bath is removed, and the reactor is allowed to warm to room temperature behind a blast shield. The reactor is then heated with stirring to a target temperature of 180-190°C.[5] The internal pressure will rise significantly; it should be maintained between 240-260 psig (16.5-18 bar) for the duration of the reaction.[5]

-

Reaction Monitoring & Duration: The reaction is held at temperature and pressure for 5-20 hours.[6] The progress can be monitored, if the equipment allows, by sampling the headspace and analyzing by GC-MS for the disappearance of the starting material and intermediates.

-

Work-up and Isolation:

-

After the reaction is complete, the reactor is cooled to ambient temperature.

-

The excess HF and generated HCl gas are carefully vented through a basic scrubber (e.g., soda lime or a potassium hydroxide solution).

-

The crude reaction mixture, a dark liquid, is cautiously transferred into a mixture of ice and a robust organic solvent like dichloromethane (DCM) in a fluoropolymer beaker.

-

The mixture is slowly and carefully neutralized by the addition of a base, such as aqueous sodium bicarbonate or sodium carbonate solution, until effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted again with DCM.

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

-

Purification: The resulting crude oil is purified by vacuum distillation. The fraction boiling at approximately 50-55 °C / 11 mmHg is collected to yield the final product as a clear liquid.[7]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final product is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system to ensure the correct structure has been obtained.

Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₄N | [8] |

| Molecular Weight | 199.53 g/mol | [7][8] |

| Boiling Point | 50-55 °C at 11 mmHg | [7] |

| Density | 1.524 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.433 | [7] |

| ¹⁹F NMR (vs. CFCl₃) | Approx. -64 ppm (s, 3F, -CF₃), -85 to -95 ppm (s, 1F, Ar-F) | [9][10] |

| ¹H NMR (CDCl₃) | Two distinct signals in the aromatic region (approx. 7.8-8.5 ppm) | [11] |

Note on NMR Data: The precise chemical shifts for ¹⁹F and ¹H NMR can vary based on the solvent and reference standard used. The ¹⁹F NMR is particularly diagnostic. The spectrum is expected to show two singlets: one for the -CF₃ group (typically around -64 ppm for trifluorotoluene derivatives) and one for the single fluorine on the aromatic ring.[10] The ¹H NMR will show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for assessing purity and confirming molecular weight. The analysis will show a primary peak corresponding to the product's retention time. The mass spectrum will exhibit a characteristic molecular ion peak (M⁺) at m/z 199 and a distinct isotopic pattern (M+2) due to the presence of one chlorine atom. Common impurities would include starting material or partially fluorinated intermediates (e.g., 3-chloro-2-fluoro-5-(chlorodifluoromethyl)pyridine), which would have different retention times and distinct mass spectra.

Applications in Synthesis

This compound is not an end product but a crucial platform molecule. Its value lies in the differential reactivity of its substituents, allowing for sequential and regioselective chemical modifications. The fluorine atom at C-2 is highly activated towards nucleophilic substitution, making it a prime site for introducing amines, alcohols, and other nucleophiles to build more complex molecules. This reactivity is harnessed in the synthesis of numerous patented and commercialized agrochemicals.[3]

Caption: Key reaction pathways for derivatization.

Conclusion

The discovery and development of the synthetic route to this compound is a prime example of process chemistry innovation meeting market demand. The high-pressure, liquid-phase fluorination of its polychlorinated precursor represents a robust and scalable solution to a complex synthetic challenge. For the research scientist, this molecule offers a versatile scaffold, rich in chemical handles for the development of new bioactive compounds. Understanding the logic behind its synthesis—leveraging the inherent electronic properties of the pyridine ring under forcing but selective conditions—is key to appreciating its role as a truly enabling building block in modern chemical discovery.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 72537-17-8 | Benchchem [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 7. This compound 98 72537-17-8 [sigmaaldrich.com]

- 8. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. colorado.edu [colorado.edu]

- 11. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Introduction: Strategic Importance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Synthesis

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing heterocyclic scaffolds is a cornerstone of molecular design. This compound is a highly valuable building block, offering a unique combination of reactive handles and electronically modified pyridine core.[1] The trifluoromethyl group imparts significant changes to the physicochemical properties of derivative molecules, including metabolic stability and lipophilicity, while the fluoro and chloro substituents provide distinct opportunities for sequential, site-selective functionalization.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, enabling the linkage of this fluorinated pyridine core to a diverse array of aryl and heteroaryl moieties. However, the inherent electronic properties and the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts necessitate carefully optimized protocols.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in Suzuki coupling reactions, detailing not just the "how" but the critical "why" behind each procedural step.

Understanding the Reaction: Mechanism and Key Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions with challenging substrates like this compound.

The Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[2]

-

Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the chloride.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.

Key Challenges and Strategic Solutions

The successful coupling of this compound hinges on overcoming several key challenges inherent to its structure:

-

C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.

-

Solution: Employing highly active palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos), is critical. These ligands stabilize the palladium center and promote the oxidative addition step.[4]

-

-

Electronic Effects: The pyridine nitrogen and the two electron-withdrawing groups (F and CF₃) decrease the electron density of the aromatic ring. While this can facilitate oxidative addition, it also makes the resulting palladium complex more susceptible to side reactions.

-

Regioselectivity: The molecule has two halogen atoms. The Suzuki coupling will selectively occur at the C-Cl bond. The C-F bond is significantly stronger and generally unreactive under typical Suzuki conditions, ensuring high regioselectivity.[5]

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This is often exacerbated by the presence of water and strong bases.

-

Solution: Using anhydrous solvents, carefully selecting the base (weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides), and using a slight excess of the boronic acid can mitigate this issue.[6] In some cases, using more stable boronic esters (e.g., pinacol esters) can also be beneficial.[6]

-

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials and Reagents

-

This compound

-

Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Reaction vessel (e.g., Schlenk flask, microwave vial)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a good starting point for a wide range of arylboronic acids and is based on conditions successful for similar electron-deficient chloropyridines.[4]

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) and SPhos (4-10 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

-

Solvent Addition: Under the inert atmosphere, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M).

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

For high-throughput synthesis or rapid optimization, microwave-assisted coupling can dramatically reduce reaction times.

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave vial containing a stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and a pre-catalyst such as [Pd(dppf)Cl₂] (3-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane/water (4:1, to achieve ~0.2 M concentration).

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-45 minutes.

-

Workup and Purification: After cooling, follow steps 7 and 8 from Protocol 1.

Data and Optimization

The choice of reaction parameters is critical for achieving high yields. The following table provides a starting point for optimization based on conditions reported for structurally similar chloropyridines.[4][7]

| Parameter | Condition A (General) | Condition B (Robust) | Rationale & Comments |

| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd₂(dba)₃ is a reliable source of Pd(0). |

| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | Bulky, electron-rich ligands are essential for C-Cl activation. |

| Base | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) | Cs₂CO₃ is more soluble in organic solvents and can be more effective. |

| Solvent | 1,4-Dioxane | Toluene | Toluene is a good choice for strictly anhydrous conditions. |

| Temperature | 100 °C | 110 °C | Higher temperatures are often required for less reactive chlorides. |

| Time | 12-24 h | 12-24 h | Monitor by LC-MS to avoid decomposition from prolonged heating. |

Note: Expected yields are highly dependent on the electronic and steric properties of the boronic acid coupling partner. Yields for similar reactions typically range from 60% to over 90%.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst system. | - Ensure an inert atmosphere was maintained. \n- Screen different, more active ligands (e.g., XPhos, RuPhos). \n- Increase reaction temperature. |

| Insufficient base strength/solubility. | - Switch to a stronger or more soluble base (e.g., Cs₂CO₃). \n- For K₃PO₄, adding a small amount of water (e.g., 10:1 dioxane:water) can improve solubility, but may increase protodeboronation.[6] | |

| Formation of Homocoupled Boronic Acid | Transmetalation is slow compared to side reactions. | - Use a slight excess of the boronic acid (1.2-1.5 equiv.). \n- Ensure efficient stirring. |

| Protodeboronation of Boronic Acid | Presence of water; prolonged reaction at high temperature. | - Use rigorously dried and degassed solvents and reagents. \n- Convert the boronic acid to a more stable pinacol ester. \n- Monitor the reaction closely and stop it once the starting material is consumed. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing novel molecular entities for pharmaceutical and agrochemical research. While the activation of the C-Cl bond presents a challenge, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands under carefully controlled conditions enables efficient and high-yielding transformations. The protocols and insights provided herein serve as a robust foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Nucleophilic Aromatic Substitution on 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the nucleophilic aromatic substitution (SNAr) reactions of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. This versatile building block is of significant interest in the synthesis of novel agrochemicals and pharmaceuticals. The guide elucidates the underlying principles governing the pronounced regioselectivity of this substrate, offering field-proven, step-by-step protocols for its functionalization with various nucleophiles. We delve into the causality behind experimental design, ensuring that each protocol is robust and reproducible for professionals in chemical synthesis and drug discovery.

Introduction: The Strategic Value of a Differentiated Pyridine Core

The this compound scaffold is a highly valuable intermediate in modern synthetic chemistry. Its utility stems from the strategic placement of three key functionalities on the pyridine ring:

-

An exceptionally strong electron-withdrawing trifluoromethyl (-CF3) group, which enhances metabolic stability and lipophilicity in target molecules.[1][2]

-

Two distinct halogen atoms at the C-2 and C-3 positions, offering differential reactivity for sequential, site-selective functionalization.

Understanding and controlling the reactivity of this substrate is paramount for its effective use in constructing complex molecular architectures. This guide focuses on the first and most crucial substitution, which proceeds with remarkable and predictable regioselectivity.

Theoretical Principles & Mechanistic Rationale

The functionalization of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a concerted SN2 reaction but a two-step addition-elimination process, which is characteristic of electron-deficient aromatic systems.[3][4][5]

Pillars of Reactivity:

-